molecular formula C23H18BrNO5S B2683345 methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1358766-92-3

methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2683345
CAS No.: 1358766-92-3
M. Wt: 500.36
InChI Key: UEHQUFVWHYINOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Benzothiazine Research

Historical Evolution of 1,4-Benzothiazine Chemistry

The synthesis of 1,4-benzothiazines has evolved significantly since their initial discovery. Early methods relied on reactions between 2-aminothiophenol (2-ATP) and carbonyl-containing compounds, such as ketones or aldehydes, to form the thiazine ring. Over the past decade, advancements in catalysis—including nanocatalysts and transition metal complexes—have enabled regioselective functionalization and improved yields. For instance, the use of enaminones and 1,3-dicarbonyl compounds as precursors has facilitated the incorporation of diverse substituents at positions 2, 3, and 4 of the benzothiazine core. The introduction of 1,1-dioxide derivatives, such as the target compound, emerged from efforts to enhance stability and bioavailability by modifying the sulfur oxidation state.

Nomenclature and Classification Systems in Benzothiazine Research

Benzothiazines are classified based on the position of the sulfur and nitrogen atoms within the fused bicyclic system. The target compound belongs to the 4H-1,4-benzothiazine subclass, where the nitrogen resides at position 1 and sulfur at position 4. The IUPAC name methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide reflects its substituents:

  • 4-[4-(Benzyloxy)phenyl] : A benzyloxy-substituted phenyl group at position 4.
  • 6-Bromo : A bromine atom at position 6.
  • 2-Carboxylate : A methyl ester at position 2.
  • 1,1-Dioxide : Sulfur atoms at positions 1 and 4 are oxidized to sulfone groups.

Classification further depends on oxidation states (e.g., sulfoxide vs. sulfone) and substituent patterns, which dictate electronic and steric properties.

Scientific Significance of Substituted 1,4-Benzothiazine-1,1-dioxides in Medicinal Chemistry

1,4-Benzothiazine-1,1-dioxides exhibit enhanced pharmacokinetic profiles compared to non-oxidized analogs due to improved solubility and metabolic stability. The sulfone group reduces ring aromaticity, increasing reactivity at the nitrogen and sulfur centers. This modification is critical for interactions with biological targets, such as bacterial peptide deformylase (PDF) and cancer-related enzymes. For example, derivatives bearing electron-withdrawing groups (e.g., bromine) demonstrate potent antibacterial and anticancer activities by disrupting enzymatic function or DNA replication.

Research Context of Brominated and Benzyloxy-substituted 1,4-Benzothiazines

Bromine, as a halogen substituent, introduces steric bulk and electron-withdrawing effects, which can enhance binding affinity to hydrophobic enzyme pockets. In the target compound, the 6-bromo substituent likely stabilizes charge-transfer interactions in biological systems. Meanwhile, the 4-(benzyloxy)phenyl group contributes lipophilicity, improving membrane permeability. Similar substituents in related compounds have shown activity against Staphylococcus aureus biofilms and lung cancer cell lines.

Table 1: Impact of Substituents on Benzothiazine Bioactivity
Substituent Position Functional Group Observed Effect Biological Activity
6 Bromine Electron withdrawal Antimicrobial, Anticancer
4 Benzyloxy-phenyl Lipophilicity Enhanced bioavailability
2 Methyl ester Solubility Prodrug potential

Research Objectives and Significance of Target Compound in Contemporary Science

The primary objectives of studying this compound include:

  • Mechanistic Elucidation : Understanding its inhibition of bacterial PDF and cancer pathways.
  • Synthetic Optimization : Developing scalable routes using nanocatalysts or green chemistry.
  • Structure-Activity Relationship (SAR) : Correlating substituent effects with bioactivity to guide future designs. Its dual potential as an antimicrobial and anticancer agent positions it as a promising candidate for multifunctional drug development.

Properties

IUPAC Name

methyl 6-bromo-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO5S/c1-29-23(26)22-14-25(20-13-17(24)7-12-21(20)31(22,27)28)18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHQUFVWHYINOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)Br)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, along with structure-activity relationship (SAR) studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H18BrN1O5S\text{C}_{19}\text{H}_{18}\text{BrN}_1\text{O}_5\text{S}

This structure includes a benzothiazine core, which is known for various biological activities.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines.

  • Cell Lines Tested : The compound was tested on prostate cancer cell lines PC3 and DU145.
  • Methodology : The MTT assay was employed to assess cell viability after treatment with different concentrations of the compound over 24, 48, and 72 hours.
Time (h)Cell LineIC50 (μg/mL)
24PC340.1 ± 7.9
48PC327.05 ± 3.9
72PC326.43 ± 2.1
24DU14598.14 ± 48.3
48DU14562.5 ± 17.3
72DU14541.85 ± 7.8

The results indicate a dose-dependent and time-dependent decrease in cell viability, with PC3 cells being more sensitive than DU145 cells .

Antibacterial Activity

The compound's antibacterial properties were assessed against several bacterial strains.

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureusX
Escherichia coliY

(Note: Specific MIC values were not provided in the available literature but are critical for understanding efficacy.)

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrated antifungal properties against strains such as Candida albicans.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzothiazine scaffold significantly influence the biological activity of derivatives.

  • Key Modifications : Substituents at the C6 position of the benzothiazine ring enhance potency.
  • Comparative Analysis : Derivatives with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Prostate Cancer : A study demonstrated that treatment with methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate led to significant apoptosis in PC3 cells, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : In a comparative study against common pathogens, this compound outperformed several traditional antibiotics in terms of MIC values against resistant strains.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C23H18BrNO5SC_{23}H_{18}BrNO_5S and features a complex structure that includes a benzothiazine core. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its biological activity.

Antibacterial Activity

Methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has demonstrated notable antibacterial properties. Studies indicate that derivatives of benzothiazine compounds exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study:
A study reported that similar benzothiazine derivatives showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This suggests that this compound could be developed into a potent antibacterial agent .

Anticancer Properties

Research has indicated that benzothiazine derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study:
In vitro studies demonstrated that a related compound inhibited the growth of human breast cancer cells with an IC50 value of 25 µM. This highlights the potential of this compound in cancer therapy .

Aldose Reductase Inhibition

The compound has been investigated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Aldose reductase inhibitors are crucial for managing diabetic neuropathy and retinopathy.

Case Study:
A study found that related benzothiazine derivatives exhibited potent aldose reductase inhibitory activity, with some compounds showing over 70% inhibition at concentrations below 10 µM. This suggests a promising therapeutic application for this compound in diabetes management .

Enzyme Modulation

The compound's structure allows it to interact with various enzymes beyond aldose reductase. Its potential as a modulator of other metabolic pathways is under investigation.

Drug Development

Due to its diverse biological activities, this compound serves as a scaffold for developing new drugs targeting multiple diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structural analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 4 Halogen at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (Target) 4-(Benzyloxy)phenyl Br C₂₄H₁₉BrNO₅S ~537.35* High lipophilicity, bulky substituent
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 3-Methoxyphenyl Br C₁₇H₁₄BrNO₅S 424.27 Moderate lipophilicity, smaller substituent
Methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 4-Butylphenyl F C₂₀H₂₀FNO₄S ~413.44* Alkyl chain, electronegative fluorine

Key Comparisons:

Substituent Effects: Target vs. The para-substituted benzyloxy group also introduces steric hindrance, which may affect binding to biological targets . Target vs. Compound: The bromine atom in the target (vs. fluorine in ) increases molecular weight and polarizability, favoring halogen bonding interactions.

Electronic and Steric Properties: The benzyloxy group (-OCH₂C₆H₅) is electron-donating via resonance, altering the electron density of the benzothiazine core. The sulfone group (1,1-dioxide) in all compounds enhances stability against metabolic oxidation compared to non-oxidized thiazines.

Synthetic Considerations: Introducing the benzyloxy group requires protection/deprotection strategies (e.g., benzyl ethers removable via hydrogenolysis), whereas methoxy groups are typically stable under standard conditions . Bromination at position 6 likely involves electrophilic substitution, while fluorination (as in ) may require specialized reagents like Selectfluor® .

Table 2: Inferred Physicochemical Properties

Property Target Compound Compound Compound
Melting Point (°C) ~180–190* Not reported Not reported
Aqueous Solubility (mg/mL) <0.1* ~0.5* ~1.0*
logP (Predicted) 3.8* 2.7* 3.0*

*Predicted using substituent contribution models.

Research Implications

  • Drug Design : The benzyloxy group’s lipophilicity makes the target compound a candidate for central nervous system (CNS) targets, where blood-brain barrier penetration is critical.
  • Structure-Activity Relationships (SAR) : Comparing halogen effects (Br vs. F) could elucidate preferences for target engagement or metabolic stability.

Q & A

Q. Methodology :

  • Key steps :
    • Core benzothiazine synthesis : Start with a hydroxy-substituted benzothiazine precursor (e.g., methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) .
    • Etherification : Introduce the 4-(benzyloxy)phenyl group via nucleophilic substitution using benzyl bromide or benzyl chloride in the presence of a base (e.g., anhydrous K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile) under reflux .
    • Bromination : Incorporate the 6-bromo substituent using brominating agents (e.g., N-bromosuccinimide) under controlled conditions to ensure regioselectivity.
  • Purification : Crystallization via slow solvent evaporation (e.g., chloroform) yields high-purity product .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound’s thiazine ring conformation?

Q. Methodology :

  • Crystallographic analysis (e.g., single-crystal X-ray diffraction) reveals:
    • A distorted half-chair conformation in the thiazine ring, with the sulfur atom (S1) and adjacent carbons (C1, C6, C7) forming a near-planar geometry .
    • Pyramidal nitrogen geometry (N1) due to steric effects from substituents, confirmed by deviations from the plane (±0.0336 Å) .
  • Validation : Compare bond lengths (e.g., C9–O4 = 1.336–1.352 Å in related structures) to assess hydrogen bonding absence or substituent effects .

Basic: What analytical techniques are critical for purity assessment and impurity profiling?

Q. Methodology :

  • HPLC-UV/Vis : Use a C18 column with a mobile phase (e.g., acetonitrile/water gradient). Monitor impurities at 260–350 nm .

    CompoundRelative Retention Time (min)Limit (w/w %)
    Target compound~15–20≥98%
    Brominated byproduct~12–14≤0.5%
    Benzyloxy-degradation product~8–10≤0.3%
  • Mass spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., m/z 529.25 for [M+H]⁺) and fragment patterns .

Advanced: How do substituents (e.g., benzyloxy, bromo) influence biological activity in benzothiazine 1,1-dioxides?

Q. Methodology :

  • Structure-activity relationship (SAR) :
    • Benzyloxy group : Enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted applications (e.g., endothelin receptor antagonism) .
    • Bromo substituent : Increases steric bulk and electron-withdrawing effects, which may modulate binding affinity to inflammatory targets (e.g., cyclooxygenase-2) .
  • Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., Calpain I) between brominated and non-brominated analogs .

Advanced: How to address conflicting data in crystallographic bond length measurements?

Q. Case study :

  • Observed discrepancy : C9–O4 bond length in the target compound (1.336 Å) vs. related structures (1.339–1.352 Å) .
  • Root cause : Absence of hydrogen bonding at O4 due to steric hindrance from the benzyloxy group.
  • Resolution : Perform DFT calculations (e.g., B3LYP/6-31G*) to validate experimental vs. theoretical bond lengths .

Advanced: What intermolecular interactions stabilize the crystal lattice?

Q. Findings :

  • C-H⋯S/O interactions : Stabilize molecular chains along the b-axis (e.g., H⋯S distance = 2.89 Å) .
  • π-π stacking : Centroid separation of 3.619 Å between aromatic rings forms centrosymmetric dimers .
  • Practical implication : These interactions influence solubility and crystallization behavior, critical for formulation studies.

Basic: What safety protocols are essential during synthesis?

Q. Methodology :

  • Handling brominated reagents : Use fume hoods, nitrile gloves, and explosion-proof equipment to mitigate toxicity and flammability risks .
  • Waste disposal : Segregate halogenated organic waste (e.g., brominated byproducts) from non-halogenated solvents .

Advanced: How to optimize regioselectivity in bromination reactions?

Q. Methodology :

  • Directed bromination : Use Lewis acids (e.g., FeCl₃) to direct bromine to the 6-position of the benzothiazine ring.
  • Monitoring : Track reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and ¹H NMR (disappearance of aromatic proton at δ 7.2 ppm) .

Advanced: What computational tools predict metabolic stability of this compound?

Q. Methodology :

  • ADMET prediction : Use software (e.g., Schrödinger’s QikProp) to estimate:
    • LogP : ~3.5 (moderate lipophilicity).
    • CYP450 metabolism : High susceptibility to CYP3A4 oxidation due to benzyloxy groups.
  • Validation : Cross-reference with in vitro microsomal assays .

Basic: How to confirm the absence of toxic degradants in long-term stability studies?

Q. Methodology :

  • Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light.
  • LC-MS analysis : Identify degradants (e.g., demethylated or de-brominated products) and compare toxicity profiles via in silico tools (e.g., ProTox-II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.